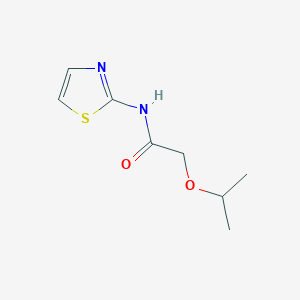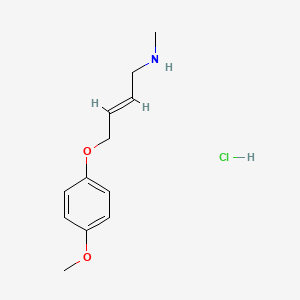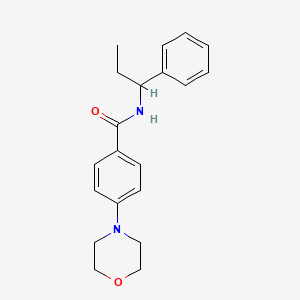![molecular formula C17H23ClN2O3 B6068246 Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate](/img/structure/B6068246.png)
Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylmethyl group and an amino group, along with a butanoate ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and 3-chloropropanoic acid.
Substitution Reaction: The piperidine ring is then substituted with a 4-chlorophenylmethyl group through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to reduce the carbonyl group in the butanoate moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the butanoate moiety.
Substitution: Substituted derivatives at the chlorophenyl group.
Aplicaciones Científicas De Investigación
Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
- Methyl 4-[[1-[(4-bromophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate
- Methyl 4-[[1-[(4-fluorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate
- Methyl 4-[[1-[(4-methylphenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate imparts unique chemical and biological properties compared to its analogs with different substituents.
- Biological Activity: The specific substituents on the phenyl ring can significantly influence the compound’s biological activity and its interaction with molecular targets.
- Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be affected by the nature of the substituents on the phenyl ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-23-17(22)9-8-16(21)19-15-3-2-10-20(12-15)11-13-4-6-14(18)7-5-13/h4-7,15H,2-3,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLWZRQQOITCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1CCCN(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide](/img/structure/B6068178.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B6068186.png)
![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
![7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B6068208.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)

![3-{[(2-hydroxy-1-naphthyl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6068229.png)
![4-[(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID](/img/structure/B6068237.png)
![1-benzyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6068254.png)


![1-benzyl-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068267.png)
